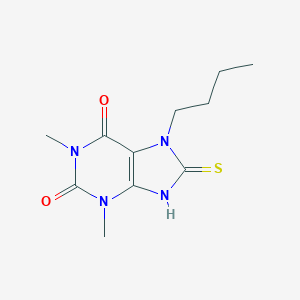
7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard practices in the chemical industry for producing similar compounds would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the mercapto group.
Substitution: The butyl and mercapto groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups into the purine ring .
科学的研究の応用
7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of diseases like cancer and neurodegenerative disorders, is ongoing.
作用機序
The mechanism of action of 7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, making it a valuable tool for studying cellular processes and developing new therapeutic agents .
類似化合物との比較
Similar Compounds
7-Butyl-8-(hydroxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a hydroxymethyl group instead of a mercapto group, which can affect its reactivity and biological activity.
7-(3-Chloro-2-butenyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione:
Uniqueness
7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of butyl and mercapto groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields .
生物活性
7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS No. 436094-92-7) is a purine derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a mercapto group that may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.
- Molecular Formula : C11H16N4O2S
- Molecular Weight : 268.34 g/mol
- PubChem CID : 3148826
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of sirtuins, a family of proteins implicated in aging and cellular regulation . The mercapto group in its structure is believed to enhance binding affinity to target enzymes.
Study 1: Sirtuin Inhibition
A comprehensive review on xanthine derivatives noted that compounds similar to this compound can effectively inhibit sirtuin activity. This inhibition may have implications for age-related diseases and metabolic disorders .
Study 2: Antioxidant Activity
Another study explored the antioxidant properties of purine derivatives. The findings suggested that this compound could exhibit significant free radical scavenging activity, contributing to cellular protection against oxidative stress .
Comparative Biological Activity Table
| Compound Name | Enzyme Target | Inhibition Type | Notable Effects |
|---|---|---|---|
| 7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine | Sirtuins | Competitive | Potential anti-aging effects |
| Other Purine Derivatives | Various | Non-specific | General metabolic effects |
特性
IUPAC Name |
7-butyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-15-7-8(12-10(15)18)13(2)11(17)14(3)9(7)16/h4-6H2,1-3H3,(H,12,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACXGTLTRSDZAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389880 |
Source


|
| Record name | 7-Butyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436094-92-7 |
Source


|
| Record name | 7-Butyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














